molecular formula C27H20N2O5 B11512417 1-nitro-10-phenethyl-3-phenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one

1-nitro-10-phenethyl-3-phenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one

Cat. No.: B11512417
M. Wt: 452.5 g/mol
InChI Key: JAIRWGJJRIQIBM-UHFFFAOYSA-N
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Description

1-nitro-10-phenethyl-3-phenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one is a complex organic compound belonging to the class of dibenzo[b,f][1,4]oxazepines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-nitro-10-phenethyl-3-phenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one typically involves multi-step reactions starting from commercially available precursors. One common method involves the N-arylation of 2-aminophenol with 2-halogenated benzoic or phenylacetic acids, followed by chemo- and regio-selective intramolecular lactonization or acylation under mild conditions . Another approach includes the base-promoted synthesis using 2-fluorobenzonitriles, 2-aminophenols, and 2-aminoethanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1-nitro-10-phenethyl-3-phenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions.

    Reduction: The compound can be reduced using hydrogenation techniques.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation can be performed using catalysts such as palladium on carbon.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or chlorinating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

1-nitro-10-phenethyl-3-phenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-nitro-10-phenethyl-3-phenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one is not well-studied. its effects are likely mediated through interactions with specific molecular targets and pathways. For instance, the nitro group may participate in redox reactions, while the aromatic rings can engage in π-π interactions with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C27H20N2O5

Molecular Weight

452.5 g/mol

IUPAC Name

7-nitro-9-phenoxy-5-(2-phenylethyl)benzo[b][1,4]benzoxazepin-6-one

InChI

InChI=1S/C27H20N2O5/c30-27-26-23(29(31)32)17-21(33-20-11-5-2-6-12-20)18-25(26)34-24-14-8-7-13-22(24)28(27)16-15-19-9-3-1-4-10-19/h1-14,17-18H,15-16H2

InChI Key

JAIRWGJJRIQIBM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN2C3=CC=CC=C3OC4=CC(=CC(=C4C2=O)[N+](=O)[O-])OC5=CC=CC=C5

Origin of Product

United States

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